molecular formula C17H27NO B5767440 N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide

Cat. No.: B5767440
M. Wt: 261.4 g/mol
InChI Key: PHXXNOOSGAGIII-UHFFFAOYSA-N
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Description

N-(tricyclo[3311~3,7~]dec-2-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide typically involves the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetic acid
  • N-(1-adamantyl)cyclohexanecarboxamide
  • N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,2-ethanediamine

Uniqueness

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(2-adamantyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h11-16H,1-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXXNOOSGAGIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329650
Record name N-(2-adamantyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325820-49-3
Record name N-(2-adamantyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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